molecular formula C9H11NO B034590 1-(2-Amino-3-methylphenyl)ethanone CAS No. 53657-94-6

1-(2-Amino-3-methylphenyl)ethanone

Cat. No.: B034590
CAS No.: 53657-94-6
M. Wt: 149.19 g/mol
InChI Key: SIAKXVRAWQIXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H11NO. It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-methylbenzaldehyde with a suitable reagent to form the desired ethanone derivative. Another method includes the reduction of 1-(2-nitro-3-methylphenyl)ethanone using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-3-methylphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Amino-3-methylphenyl)ethanone exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethanone group can participate in various chemical reactions. These interactions can influence metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-3-methylphenyl)ethanone is unique due to the presence of both an amino group and a methyl group on the phenyl ring.

Properties

IUPAC Name

1-(2-amino-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAKXVRAWQIXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968422
Record name 1-(2-Amino-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53657-94-6
Record name Ethanone, 1-(2-amino-3-methylpheyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Amino-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-acetyl-2-methyl-6-acetylaniline (76.1 g) in water (300 ml), ethanol (300 ml), concentrated hydrochloric acid (300 ml) and concentrated sulfuric acid (15 ml) were refluxed for 24 hours. The solution was cooled and concentrated ammonium hydroxide was added to pH 10. The solution was extracted with dichloromethane. The extracts were dried (MgSO4) and stripped. 2-Methyl-6-acetylaniline (49.3 g) was obtained as a tan solid.
Name
N-acetyl-2-methyl-6-acetylaniline
Quantity
76.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2-toluidine (32.8 g, 0.30 ml) and acetonitrile (6.22 g, 0.15 mol) in dry toluene (200 ml) was added 1N-solution of boron trichloride in toluene (150 ml) dropwise under stirring and cooling in an ice-bath for 2 hours. After the addition was completed, the mixture was stirred for 1 hour at ambient temperature and cooled again. To the cooled mixture was added aluminum chloride (20.0 g, 0.15 mol) portionwise. The resultant mixture was stirred at ambient temperature for 1 hour and refluxed for 5 hours. After cooling the reaction mixture in an ice-bath, 2N-HCl (200 ml) was added. The mixture was then refluxed for 2.5 hours. After cooling the mixture, ethyl acetate was added. The separated organic layer was washed with water twice and dried over magnesium sulfate. Removal of the solvent in vacuo Save crystals, which was washed with n-hexane with stirring and collected by filtration to give 2-acetyl-6-methylaniline as a yellow crystal (8.91 g, 39.8%).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-3-methylphenyl)ethanone
Reactant of Route 2
1-(2-Amino-3-methylphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Amino-3-methylphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Amino-3-methylphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Amino-3-methylphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Amino-3-methylphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.